6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid
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Overview
Description
6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pfitzinger condensation reaction, which is used to synthesize sterically demanding ligands bearing carboxylic acid anchoring groups . This reaction typically involves the condensation of 2-chloro-3-formylquinoline with 3-chloropyridine in the presence of a base, followed by oxidation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a central template for the synthesis of various drugs and other biologically active molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of protein kinases, leading to the modulation of cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,2’-Pyridyl-quinoline-4-carboxylic acid: Similar in structure but lacks the chloro substituents.
6’-Methyl-2,2’-pyridyl-quinoline-4-carboxylic acid: Contains a methyl group instead of chloro groups.
8-Methyl-2,2’-pyridyl-quinoline-4-carboxylic acid: Another methyl-substituted derivative.
Uniqueness
6,8-Dichloro-2-(pyridin-3-yl)quinoline-4-carboxylic acid is unique due to the presence of two chloro substituents at positions 6 and 8 of the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
67059-24-9 |
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Molecular Formula |
C15H8Cl2N2O2 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
6,8-dichloro-2-pyridin-3-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-9-4-10-11(15(20)21)6-13(8-2-1-3-18-7-8)19-14(10)12(17)5-9/h1-7H,(H,20,21) |
InChI Key |
WDAJXONQPBTVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)O |
Origin of Product |
United States |
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